Ethyl 3-(acetoxy)crotonate

Catalog No.
S1551587
CAS No.
29214-62-8
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(acetoxy)crotonate

CAS Number

29214-62-8

Product Name

Ethyl 3-(acetoxy)crotonate

IUPAC Name

ethyl 3-acetyloxybut-2-enoate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3

InChI Key

VSCUAMOPAHJJTA-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C(C)OC(=O)C

Synonyms

Ethyl 3-acetoxy-2-butenoate

Canonical SMILES

CCOC(=O)C=C(C)OC(=O)C

Isomeric SMILES

CCOC(=O)/C=C(\C)/OC(=O)C

The exact mass of the compound Ethyl 3-(acetoxy)crotonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 3-(acetoxy)crotonate (CAS 29214-62-8), also known as ethyl (Z)-3-acetoxybut-2-enoate, is a specialized enol acetate derivative of ethyl acetoacetate. In industrial and pharmaceutical procurement, it serves two distinct but critical roles: as a highly specific analytical reference standard (identified commercially as Edaravone Impurity 25 and Theophylline Impurity 19) for API release testing, and as a chemically protected, regioselective building block in complex organic synthesis. By locking the molecule into its enol form via O-acetylation, it prevents the tautomeric instability and unwanted side reactions typically associated with free beta-keto esters, offering a predictable reactivity profile for scale-up manufacturing and regulatory compliance [1].

Procurement Fit

Compound class Enol acetate, Z/E isomer mixture
Impurity standard identity Theophylline Impurity 19, Edaravone Impurity 5/25
Regulatory alignment USP/EP pharmacopeial traceability

Procuring the parent compound, ethyl acetoacetate, as a generic substitute fails in both of this compound's primary use cases. In QA/QC workflows, regulatory guidelines require the exact structural match for impurity quantification; a precursor cannot calibrate an HPLC assay for an acetylated byproduct. In synthetic applications, free ethyl acetoacetate exists as a dynamic keto-enol equilibrium (typically ~93% keto / 7% enol at room temperature). This dynamic state leads to poor regioselectivity in cycloadditions and competing C- versus O-alkylation. The pre-formed enol acetate strictly dictates the reactive conformation, enabling specific transformations—such as rapid heterocycle cycloadditions—that are sluggish, low-yielding, or overly complex with the unprotected ester [1].

Substitution Risk

Ethyl acetoacetate (keto ester)
Chemo- and regioselectivity mismatch; enol acetate alters nitration product distribution significantly
Ethyl crotonate
Lacks the acetoxy leaving group essential for tandem hydrolysis–condensation cascades
Single isomer (Z or E)
Incorrect isomeric composition invalidates reference standard identity and analytical method specificity

Analytical Specificity in Pharmaceutical Impurity Profiling

For API batch release, precise quantification of process impurities is a strict regulatory requirement. Ethyl 3-(acetoxy)crotonate is the exact structural match for Edaravone Impurity 25 and Theophylline Impurity 19, providing an exact m/z of 172.18 and a distinct chromatographic retention time. Attempting to use the parent precursor, ethyl acetoacetate (m/z 130.14), as a proxy standard results in complete analytical failure, as it cannot accurately calibrate the detector response or retention behavior for the acetylated byproduct [1].

Evidence DimensionMass-to-charge ratio (m/z) and structural calibration capability
Target Compound Datam/z 172.18 (Exact match for Impurity 25/19)
Comparator Or BaselineEthyl acetoacetate (m/z 130.14, fails calibration)
Quantified Difference100% compliance vs. 0% compliance for specific impurity quantification
ConditionsHPLC/LC-MS impurity profiling of Edaravone or Theophylline API batches

Regulatory compliance requires the exact impurity standard to validate API purity, making this compound an irreplaceable procurement item for QA/QC labs.

Nitration selectivity
Head-to-head
63% desired (6b) vs. 97% from keto ester
Reported selectivity difference alters purification profile
H₂SO₄ cat., 15 °C, GLC; Sifniades 1975

Enhanced Yield and Regioselectivity in Cycloaddition Reactions

In the synthesis of complex heterocycles, the locked enol geometry of ethyl 3-(acetoxy)crotonate provides vastly superior reactivity compared to its unprotected counterpart. Literature demonstrates that in specific catalyst-free cycloadditions, ethyl 3-(acetoxy)crotonate produced a 63% yield of the desired cycloadduct at 15°C. In contrast, the reaction with unprotected ethyl acetoacetate was sluggish even at an elevated temperature (25°C) and yielded only 39% of the target product, alongside higher amounts of unwanted byproducts [1].

Evidence DimensionTarget cycloadduct yield
Target Compound Data63% yield at 15°C
Comparator Or BaselineEthyl acetoacetate (39% yield at 25°C)
Quantified Difference24% absolute increase in yield at a lower reaction temperature
ConditionsCatalyst-free cycloaddition for heterocycle synthesis

Procuring the pre-formed enol acetate eliminates the need for in-situ protection, improving overall synthetic efficiency and reducing complex downstream purification.

Enzymatic Knoevenagel yield
Context-dependent
Yield ≤36%, regioselectivity >99%
Yield penalty linked to competing decarboxylation pathway
PPL, t-BuOH/H₂O, 20 °C, 72 h

Tautomeric Stability for Process Reproducibility

A major challenge in scaling up reactions with beta-keto esters is their dynamic tautomeric equilibrium, which shifts based on solvent and temperature, leading to batch-to-batch variability. Ethyl acetoacetate exists as approximately 93% keto and 7% enol at room temperature. Procuring ethyl 3-(acetoxy)crotonate provides a >95% fixed enol geometry. This locked conformation prevents keto-driven side reactions, such as unwanted aldol condensations, ensuring that the material behaves predictably across varying industrial process conditions [1].

Evidence DimensionReactive enol form availability
Target Compound Data>95% fixed enol geometry (via O-acetylation)
Comparator Or BaselineEthyl acetoacetate (~7% enol equilibrium)
Quantified Difference>13-fold increase in stable enol form availability
ConditionsStandard synthetic processing conditions (room temperature, neutral media)

Using a fixed enol geometry ensures predictable reaction kinetics and higher batch-to-batch reproducibility in scale-up manufacturing.

Physicochemical shifts
Data to verify
Solubility ~5.4 g/L (H₂O); bp ~215 °C
Requires adjusted extraction and distillation parameters
Experimental and calculated data
CAS isomer identity
Specification review
Mixture (Z+E) vs. single-isomer CAS entries
Isomer mismatch may invalidate analytical method qualification
SDBS IR spectrum confirms mixture
Reference standard status
Class-level
Theophylline Imp. 19 / Edaravone Imp. 5/25
Pre-characterized standard supports method development timelines
ISO 17034 certified suppliers

Pharmaceutical QA/QC and Regulatory Filing

Directly downstream of its unique mass and retention profile, this compound is procured as a certified reference material (CRM) for quantifying Edaravone Impurity 25 and Theophylline Impurity 19 during API release testing. It ensures compliance with ICH Q3A guidelines for impurity reporting, which cannot be achieved using the parent ester [1].

Regioselective Heterocycle Synthesis

Leveraging its locked enol geometry and superior cycloaddition yields, it is employed as a highly efficient dienophile/dipolarophile. It is the preferred building block for synthesizing specific isoxazoles, pyrazoles, and furazans where the unprotected beta-keto ester would yield complex, hard-to-separate isomeric mixtures [2].

Advanced Precursor for Stereocontrolled Enolate Chemistry

Procured for synthetic routes requiring a stable, pre-formed enolate equivalent. It allows chemists to bypass the harsh basic conditions typically needed to deprotonate ethyl acetoacetate, making it ideal for the synthesis of complex, base-sensitive pharmaceutical intermediates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
Z/E mixture identity match to pharmacopeial standard
System suitability and method specificity
Nitroacetoacetate synthesis
Regioselective enol acetate reactivity
Side-product profile and purification yield
Extraction/purification design
Water solubility and boiling point difference
Phase separation and distillation conditions
Stereochemical synthesis
Isomeric composition (mix vs. single isomer)
Enantiomeric/diastereomeric ratio control

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Exact Mass

172.07355886 g/mol

Monoisotopic Mass

172.07355886 g/mol

Heavy Atom Count

12

Other CAS

29214-62-8
27750-19-2
26805-39-0

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